2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core with a phenyl group at the 2-position, a hydroxy group at the 5-position, and an N,N-dimethylacetamide moiety at the 7-position
Preparation Methods
The synthesis of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a phenylacetic acid derivative with a suitable aldehyde under acidic conditions, followed by cyclization.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the N,N-Dimethylacetamide Moiety: The final step involves the reaction of the hydroxy group with N,N-dimethylacetamide in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: This compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of various signaling pathways.
Comparison with Similar Compounds
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide can be compared with other similar compounds, such as:
Quercetin: A naturally occurring flavonoid with similar antioxidant and anti-inflammatory properties.
Baicalin: A flavone glycoside with potential neuroprotective and anticancer activities.
Ethyl [ (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: A structurally related compound with similar chemical properties.
The uniqueness of this compound lies in its specific structural features and the presence of the N,N-dimethylacetamide moiety, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H17NO5 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H17NO5/c1-20(2)18(23)11-24-13-8-14(21)19-15(22)10-16(25-17(19)9-13)12-6-4-3-5-7-12/h3-10,21H,11H2,1-2H3 |
InChI Key |
ZBLJMQZGHSVIGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.